molecular formula C11H16O2 B1583553 2-Heptanoylfuran CAS No. 5466-40-0

2-Heptanoylfuran

Cat. No.: B1583553
CAS No.: 5466-40-0
M. Wt: 180.24 g/mol
InChI Key: BTNRWSUWLFMXEL-UHFFFAOYSA-N
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Description

2-Heptanoylfuran is an organic compound with the chemical formula C11H16O2. It is a colorless liquid with a distinctive fragrance. This compound is primarily used as a spice and food additive, imparting fruit and sweet aromas to foods and beverages .

Scientific Research Applications

2-Heptanoylfuran has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptanoylfuran can be synthesized by the reaction of heptanoic acid and furan under acidic conditions. The specific steps involve dissolving heptanoic acid and furan in acetic acid and adding sulfuric acid as a catalyst. After the reaction is complete, this compound is obtained through an isolation and purification process .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Heptanoylfuran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Heptanoylfuran involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptanoylfuran is unique due to its specific structure, which combines a heptanoyl group with a furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly as a flavoring agent and in organic synthesis.

Properties

IUPAC Name

1-(furan-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNRWSUWLFMXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282686
Record name 2-Heptanoylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-40-0
Record name 5466-40-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptanoylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-furan-2-ylheptan-1-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 50 ml of toluene were dissolved 6.51 g (0.05 mole) of heptanoic acid, 4.43 g (0.065 mole) of furan and 14.39 g (0.06 mole) of dichloroacetic anhydride. To the resulting solution was added 0.71 g of boron trifluoridediethyl ether coplex and the resulting mixture was then stirred at 50° C. for 3 hours. After completion of the reaction, the reaction solution was cooled and washed successively with 5% aqueous sodium carbonate solution and water. The organic layer was concentrated under reduced pressure and the resulting concentrated residue was then purified by silica gel-filled column chromatography to obtain 8.95 g of 2-heptanoylfuran.
Name
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
Quantity
4.43 g
Type
reactant
Reaction Step Two
Quantity
14.39 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
99.3%

Synthesis routes and methods III

Procedure details

In 50 ml of toluene were dissolved 6.51 g (0.05 mole) of heptanoic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 4.43 g (0.065 mole) of furan and 0.71 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 50° C. for 5.5 hours. After completion of the reaction, the reaction solution was cooled and washed with 5% aqueous sodium carbonate solution and water in this order. The organic layer was concentrated under reduced pressure and the resulting concentrated residue was then purified by silica gel-filled column chromatography to obtain 8.2 g of 2-heptanoylfuran.
Name
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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